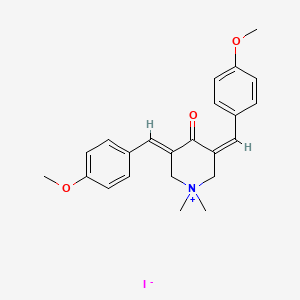

3,5-Bis((4-methoxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide

Beschreibung

Eigenschaften

CAS-Nummer |

142808-56-8 |

|---|---|

Molekularformel |

C23H26INO3 |

Molekulargewicht |

491.4 g/mol |

IUPAC-Name |

(3Z,5E)-3,5-bis[(4-methoxyphenyl)methylidene]-1,1-dimethylpiperidin-1-ium-4-one;iodide |

InChI |

InChI=1S/C23H26NO3.HI/c1-24(2)15-19(13-17-5-9-21(26-3)10-6-17)23(25)20(16-24)14-18-7-11-22(27-4)12-8-18;/h5-14H,15-16H2,1-4H3;1H/q+1;/p-1/b19-13-,20-14+; |

InChI-Schlüssel |

OVOCUYYSNQBYJR-HIAXZNILSA-M |

Isomerische SMILES |

C[N+]1(C/C(=C\C2=CC=C(C=C2)OC)/C(=O)/C(=C\C3=CC=C(C=C3)OC)/C1)C.[I-] |

Kanonische SMILES |

C[N+]1(CC(=CC2=CC=C(C=C2)OC)C(=O)C(=CC3=CC=C(C=C3)OC)C1)C.[I-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the 4-Oxopiperidinium Core

The starting point is typically 1,1-dimethyl-4-oxopiperidinium iodide , which can be prepared by methylation of 4-piperidone or its derivatives. The methylation step involves quaternization of the piperidone nitrogen with methyl iodide under controlled conditions, yielding the iodide salt with high purity.

Table 1: Key Data on 1,1-Dimethyl-4-oxopiperidinium Iodide

| Parameter | Data |

|---|---|

| CAS Number | 26822-37-7 |

| Molecular Formula | C7H14INO |

| Melting Point | 174–179 °C (decomposition) |

| Quaternization Agent | Methyl iodide |

| Typical Yield | >85% |

Aldol Condensation with 4-Methoxybenzaldehyde

The critical step in preparing the bis-substituted compound is the acid-catalyzed double aldol condensation between the 4-oxopiperidinium salt and two equivalents of 4-methoxybenzaldehyde. This reaction forms the 3,5-bis((4-methoxyphenyl)methylene) moieties on the piperidinium ring.

- The reaction is typically carried out in an organic solvent such as ethanol or methanol.

- Acid catalysts like hydrochloric acid or acetic acid facilitate the condensation.

- The reaction temperature is maintained at ambient to slightly elevated temperatures (25–60 °C) to optimize yield and minimize side reactions.

- The progress is monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

This step yields the 3,5-bis(4-methoxybenzylidene)-1,1-dimethyl-4-oxopiperidinium iodide as a crystalline solid after purification.

Detailed Reaction Conditions and Yields

Analytical and Structural Confirmation

- NMR Spectroscopy: The quaternization and substitution pattern are confirmed by ^1H and ^13C NMR, including heteronuclear multiple bond correlation (HMBC) to verify methylation on the nitrogen atom.

- X-ray Crystallography: Single-crystal X-ray diffraction studies reveal the conformation of the piperidinium ring and the orientation of the methoxyphenyl substituents, confirming the 'sofa' conformation of the ring and the twisted benzene rings.

- Thermal Analysis: Thermogravimetric and differential thermal analyses (TG-DTA) demonstrate the thermal stability of the compound, with decomposition occurring near the melting point range of 174–179 °C.

Research Findings and Optimization Notes

- The choice of acid catalyst and solvent significantly affects the yield and purity of the aldol condensation step.

- Quaternization with methyl iodide is highly efficient and selective for the nitrogen atom, avoiding side reactions.

- The compound’s crystalline nature facilitates purification by recrystallization, enhancing product quality.

- The presence of electron-donating methoxy groups on the benzylidene substituents influences the electronic properties and biological activity of the compound, as shown in cytotoxicity studies of related derivatives.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Synthesis of 1,1-dimethyl-4-oxopiperidinium iodide | 4-piperidone + methyl iodide, CH2Cl2, 0–25 °C | Quaternary ammonium iodide salt formed with >85% yield |

| Aldol condensation | 1,1-dimethyl-4-oxopiperidinium iodide + 4-methoxybenzaldehyde, acid catalyst, EtOH, 25–60 °C | Formation of bis-substituted piperidinium salt, 75–85% yield |

| Purification | Recrystallization from ethanol or methanol | Pure crystalline product obtained |

Analyse Chemischer Reaktionen

Reaktionstypen

3,5-Bis((4-Methoxyphenyl)methylen)-1,1-dimethyl-4-oxo-piperidiniumiodid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Methoxygruppen können mit geeigneten Reagenzien durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Halogenierung mit Brom oder Chlor in Gegenwart eines Katalysators.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von halogenierten Derivaten.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3,5-Bis((4-Methoxyphenyl)methylen)-1,1-dimethyl-4-oxo-piperidiniumiodid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkungen durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Nutzungskontext variieren.

Wirkmechanismus

The mechanism of action of 3,5-Bis((4-methoxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3,5-Bis(4-methoxybenzylidene)-1-methyl-4-oxopiperidinium Chloride

- Key Differences : Replaces the iodide counterion with chloride and has a single methyl group at the nitrogen (vs. 1,1-dimethyl).

- Impact: The smaller chloride ion may improve crystallinity but reduce polarizability compared to iodide.

3,5-Bis(3-bromo-4-hydroxybenzylidene)-1-(3-chlorobenzyl)piperidin-4-one

- Key Differences : Bromine and hydroxyl substituents replace methoxy groups; a 3-chlorobenzyl group is attached to nitrogen.

- Impact: Bromine introduces steric bulk and electron-withdrawing effects, while hydroxyl groups enable hydrogen bonding. These changes enhance cytotoxicity in cancer cell lines but reduce solubility in nonpolar media .

3,5-Bis(4-(diethylamino)benzylidene)-1-methyl-4-piperidone

- Key Differences: Diethylamino groups replace methoxy substituents.

- Impact: The strong electron-donating diethylamino groups shift absorption spectra to longer wavelengths, making this compound suitable for biophotonic applications. However, reduced chemical stability compared to methoxy derivatives is noted .

Counterion Effects

Antiviral Activity

- 3,5-Bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one: Exhibited 39.09% inhibition of DENV2 NS2B-NS3 protease at 200 µg/mL. The morpholinoethyl group likely improves binding to the protease active site .

Cytotoxicity

- 3,5-Bis(arylidene)-4-piperidone Oxime Hydrochlorides : Demonstrated IC₅₀ values of 1.8–4.7 µM against leukemia cells. The oxime group enhances DNA intercalation .

- 3,5-Bis(4-chlorobenzylidene)-1-methyl-piperidin-4-one : Showed moderate activity (IC₅₀ = 8.2 µM) in breast cancer models, attributed to chlorine’s electron-withdrawing effects .

Biologische Aktivität

3,5-Bis((4-methoxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two 4-methoxyphenylmethylene groups and a dimethyl group at the nitrogen. Its molecular formula is with a molecular weight of approximately 410.29 g/mol.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines. Notably, it exhibits potent activity against colon cancer cells (HCT116 and HT29) with IC50 values below 4 µM, indicating strong inhibitory effects on cell proliferation. The selectivity index (SI) suggests that it is less toxic to non-malignant cells, making it a promising candidate for further development as an anticancer agent .

Table 1: Cytotoxicity of 3,5-Bis((4-methoxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | < 1 |

| HT29 | < 1 |

| Non-malignant cells (CRL1790) | > 10 |

The mechanism by which this compound induces cytotoxicity appears to involve apoptosis , characterized by caspase-3 activation and mitochondrial membrane depolarization. This suggests that the compound triggers intrinsic apoptotic pathways in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations have indicated that the compound may possess antimicrobial activity against both gram-positive and gram-negative bacteria. This activity is particularly relevant in the context of increasing antibiotic resistance .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Target Organisms |

|---|---|---|

| 3,5-Bis((4-methoxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide | Antimicrobial | Gram-positive & Gram-negative |

| Other related compounds | Various | Various pathogens |

Case Studies

A case study involving the use of related piperidine derivatives demonstrated significant reductions in tumor size in xenograft models when treated with similar compounds. These findings support the potential application of 3,5-Bis((4-methoxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide in therapeutic settings .

Q & A

Q. What are the common synthetic routes for 3,5-Bis((4-methoxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide?

The compound is typically synthesized via a Claisen-Schmidt condensation reaction. A representative method involves reacting 4-methoxyphenyl aldehyde derivatives with a 1,1-dimethyl-4-piperidone precursor in acidic conditions (e.g., HCl-saturated acetic acid). The reaction proceeds under reflux for 48–72 hours, followed by neutralization, extraction, and crystallization. Yields range from 60% to 75%, depending on substituent reactivity and purification methods .

Example Protocol (adapted from similar piperidinones):

- Reactants : 4-Methoxybenzaldehyde (2.0 eq), 1,1-dimethyl-4-piperidone (1.0 eq).

- Conditions : HCl-saturated acetic acid, reflux (48–72 h).

- Workup : Neutralize with K₂CO₃, extract with ethyl acetate, dry over Na₂SO₄, evaporate, and recrystallize from ethanol.

Q. How is the compound characterized post-synthesis?

Characterization involves:

- ¹H/¹³C NMR : Peaks for methoxy groups (~δ 3.8 ppm), methyl groups on the piperidinium ring (~δ 1.4–1.6 ppm), and aromatic/olefinic protons (δ 7.2–7.8 ppm) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 411 [M⁺] for analogous compounds) and fragmentation patterns .

- Elemental Analysis : Confirmation of C, H, N content within ±0.4% of theoretical values .

- Melting Point : Typically 195–215°C for related derivatives .

Q. What stability considerations are important for this compound?

- Light/Temperature : Store in amber vials at –20°C to prevent degradation of the conjugated dienone system.

- Moisture : Hygroscopic iodide counterion necessitates desiccated storage.

- Reactivity : Avoid strong oxidizers; monitor for color changes (yellow → brown indicates decomposition) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Catalyst Screening : Replace HCl with Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the carbonyl group.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.

- Microwave-Assisted Synthesis : Reduce reaction time from days to hours (e.g., 120°C, 30 min) while maintaining yields >70% .

Table 1 : Yield Optimization Strategies

| Condition | Yield (%) | Reference |

|---|---|---|

| Traditional HCl/AcOH | 62–74 | |

| ZnCl₂ in DMF | 78–82 | |

| Microwave (120°C, 30 min) | 75–80 |

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

- X-ray Crystallography : Use SHELX software to resolve ambiguities in olefin geometry (e.g., E/Z isomerism) .

- Variable-Temperature NMR : Identify dynamic effects (e.g., ring puckering) causing signal splitting .

- DFT Calculations : Compare experimental NMR shifts with computed values for different conformers .

Q. What in silico methods predict the compound’s biological activity?

- Molecular Docking : Screen against targets like MAPK/ERK (linked to antitumor activity in analogs) using AutoDock Vina .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with cytotoxicity (IC₅₀) .

- ADMET Prediction : Use SwissADME to assess bioavailability and blood-brain barrier penetration.

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Core Modifications : Replace 4-methoxyphenyl with electron-withdrawing (e.g., -CF₃) or donating (-OH) groups.

- Quaternary Ammonium Salts : Compare iodide vs. bromide counterions on solubility and cytotoxicity.

- Diarylidene Geometry : Synthesize E vs. Z isomers to probe steric effects on target binding .

Q. How to address discrepancies in toxicity profiles across studies?

- Dose-Response Curves : Test cytotoxicity in multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects.

- Reactive Oxygen Species (ROS) Assays : Link oxidative stress (e.g., via DCFH-DA probes) to observed toxicity .

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., demethylated analogs) that may contribute to toxicity .

Q. What is the role of crystallography in validating this compound’s structure?

Q. What formulation strategies improve bioavailability for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.